3-Phenylpiperidine Hydrochloride
Overview
Description
3-Phenylpiperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the third position of the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.
Scientific Research Applications
3-Phenylpiperidine Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biological systems and as a precursor for biologically active compounds.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and functional group compatibility.
Mechanism of Action
Target of Action
3-Phenylpiperidine Hydrochloride, also known as Meperidine, primarily targets the μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception, and their activation leads to analgesic effects .
Mode of Action
This compound functions as an analgesic due to its μ-opioid receptor agonism . This interaction leads to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . It also has local anesthetic properties as a result of interaction with sodium channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the μ-opioid receptors and the ascending pain pathways . Activation of these receptors inhibits the transmission of pain signals, thereby altering pain perception .
Pharmacokinetics
This compound has a 65% first-pass uptake by the lungs, with higher plasma protein binding than morphine . Normeperidine, an active metabolite of Meperidine, has analgesic activity and a potency twice that of Meperidine itself . Normeperidine has a longer elimination half-life than Meperidine and can accumulate in patients with renal disease, potentially leading to seizures .
Result of Action
The activation of μ-opioid receptors by this compound leads to analgesic effects , providing relief from moderate to severe pain . It also has the unique ability to interrupt postoperative shivering and shaking chills .
Safety and Hazards
The safety information for 3-Phenylpiperidine Hydrochloride includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .
Biochemical Analysis
Biochemical Properties
Phenylpiperidines, the class of compounds to which 3-Phenylpiperidine Hydrochloride belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the phenylpiperidine molecule.
Cellular Effects
Related phenylpiperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other phenylpiperidine derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Related compounds have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Other phenylpiperidine derivatives have been studied, and they are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpiperidine Hydrochloride typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine derivatives using transition metal catalysts such as cobalt, ruthenium, or nickel . Another approach involves the reduction of quaternary pyridinium salts with sodium borohydride in ethanol, followed by hydroarylation in trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives. This process is efficient and scalable, making it suitable for large-scale production. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpiperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted piperidines, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Piperidine: The parent compound, which lacks the phenyl group.
Pyridine: A six-membered ring with one nitrogen atom, used as a precursor in the synthesis of piperidine derivatives.
Phenylpiperidines: A broader class of compounds with various substitutions on the piperidine ring.
Uniqueness: 3-Phenylpiperidine Hydrochloride is unique due to the presence of the phenyl group at the third position of the piperidine ringCompared to other piperidine derivatives, it offers distinct pharmacological properties and synthetic versatility .
Properties
IUPAC Name |
3-phenylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVMJYYCFLIGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589603 | |
Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19509-09-2 | |
Record name | 3-Phenylpiperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00589603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenylpiperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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